N-Tfa-L-Alanine methyl ester

Description

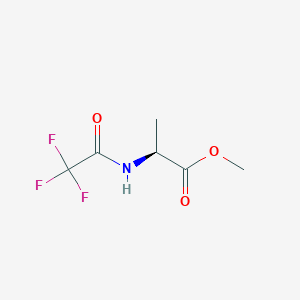

N-Trifluoroacetyl-L-alanine methyl ester (N-Tfa-L-Alanine methyl ester) is a chiral amino acid derivative characterized by a trifluoroacetyl (Tfa) group protecting the amine moiety and a methyl ester at the carboxyl terminus. This compound is widely utilized in peptide synthesis and organic chemistry due to the stability and electron-withdrawing properties of the Tfa group, which enhances resistance to racemization during coupling reactions. For instance, compounds like N-pentafluorobenzoyl-L-alanine-L-tryptophan methyl ester (37% synthesis yield, m.p. 174–175°C) and N-(2-fluorobenzoyl)-L-alanine methyl ester (MW 225.22) highlight the structural and functional relevance of fluorinated acyl groups in bioactive molecules.

Properties

Molecular Formula |

C6H8F3NO3 |

|---|---|

Molecular Weight |

199.13 g/mol |

IUPAC Name |

methyl (2S)-2-[(2,2,2-trifluoroacetyl)amino]propanoate |

InChI |

InChI=1S/C6H8F3NO3/c1-3(4(11)13-2)10-5(12)6(7,8)9/h3H,1-2H3,(H,10,12)/t3-/m0/s1 |

InChI Key |

JMVPNAUEPQEDJW-VKHMYHEASA-N |

Isomeric SMILES |

C[C@@H](C(=O)OC)NC(=O)C(F)(F)F |

Canonical SMILES |

CC(C(=O)OC)NC(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Trifluoroacetylation of L-Alanine

- Reagents: L-alanine and trifluoroacetic anhydride.

- Mechanism: The amino group of L-alanine reacts with trifluoroacetic anhydride to form the N-(trifluoroacetyl) derivative, effectively protecting the amino group.

- Conditions: This reaction is typically carried out under mild conditions to avoid racemization and side reactions.

Esterification to Methyl Ester

- Reagents: Methanol and an acid catalyst (often HCl or sulfuric acid).

- Mechanism: The carboxyl group of the N-(trifluoroacetyl)-L-alanine is esterified by methanol to form the methyl ester.

- Conditions: The esterification can be performed by adding methanol-HCl to the reaction mixture and allowing it to proceed at room temperature or under mild heating, often with ultrasonic mixing to enhance reaction rates.

One-Pot Synthesis

- Some protocols combine trifluoroacetylation and esterification in a single reaction vessel, first reacting L-alanine with trifluoroacetic anhydride, followed by addition of methanol to esterify the carboxyl group.

Purification and Characterization

- After synthesis, the product is typically purified by crystallization or chromatographic methods.

- Purity is confirmed by high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS).

Experimental Data and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Trifluoroacetylation | L-alanine + trifluoroacetic anhydride, mild temp | >90 | >95 | Protects amino group, prevents side reactions |

| Esterification | Methanol-HCl, room temp, ultrasonic mixing | 80-98 | >95 | Methyl ester formation, mild conditions |

| One-pot synthesis | Sequential addition of reagents in one vessel | 75-90 | >90 | Simplifies process, good overall yield |

Note: Specific yields may vary depending on reagent purity and reaction scale.

Supporting Research and Analytical Results

- The trifluoroacetyl group stabilizes the amino acid derivative, which is beneficial in peptide synthesis and mass spectrometry by enhancing fragmentation patterns and detection sensitivity.

- Mass spectrometry studies confirm the presence of the trifluoroacetyl group and methyl ester, showing characteristic fragmentation ions that facilitate identification.

- The protective group can be removed under mild acidic conditions post-synthesis, allowing for further peptide coupling reactions without racemization.

Comparative Notes on Related Compounds

- Compared to other N-protecting groups such as N-acetyl or N-Boc, the trifluoroacetyl group offers enhanced stability and easier removal.

- The methyl ester is preferred in many synthetic schemes due to its stability and ease of hydrolysis when needed.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|

| Stepwise synthesis | L-alanine | Trifluoroacetic anhydride, methanol-HCl | Mild temp, ultrasonic mixing | 80-98 | >95 | High purity, well-established | Two-step process |

| One-pot synthesis | L-alanine | Trifluoroacetic anhydride, methanol | Sequential addition, mild temp | 75-90 | >90 | Simplified procedure | Slightly lower yield |

Chemical Reactions Analysis

Types of Reactions

N-Tfa-L-Alanine methyl ester undergoes several types of chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form N-Tfa-L-Alanine.

Deprotection: The trifluoroacetyl group can be removed under acidic conditions to yield L-Alanine methyl ester.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acid or base.

Deprotection: Achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products Formed

Hydrolysis: N-Tfa-L-Alanine.

Deprotection: L-Alanine methyl ester.

Scientific Research Applications

Peptide Synthesis

N-Tfa-L-Alanine methyl ester is extensively used in the synthesis of peptides. The trifluoroacetyl group provides a protective function for the amino group during peptide coupling reactions. This allows for selective modifications and the formation of complex peptide structures without unwanted side reactions.

Case Study: Synthesis of Modified Peptides

In a study by Di Gioia et al., this compound was utilized for the synthesis of N-methylated amino acids. The researchers demonstrated that the trifluoroacetyl protecting group could be selectively removed under mild conditions, facilitating the synthesis of peptides with specific modifications that are crucial for biological activity and stability .

Drug Formulation

The compound has been explored for its potential in drug delivery systems. Its ability to form organogels makes it suitable for sustained-release formulations.

Case Study: Organogel Development

Research conducted on N-palmitoyl L-alanine derivatives highlighted the use of this compound in creating organogels for drug delivery. These organogels were evaluated for their gelation properties and biocompatibility, showing promise as carriers for antiemetic drugs like granisetron .

Analytical Chemistry

This compound is also employed in analytical chemistry, particularly in mass spectrometry as a derivatizing agent. Its unique mass spectral behavior allows for the differentiation of amino acid derivatives.

Case Study: Mass Spectrometry Analysis

A study published in Analytical Chemistry reported that N-Tfa derivatives exhibit distinctive fragmentation patterns in mass spectrometry. This property has been leveraged to enhance the detection and quantification of amino acids and peptides in complex biological samples .

Chemical Synthesis

The compound serves as an intermediate in various chemical synthesis processes. Its reactivity can be exploited to develop new compounds with desired biological or chemical properties.

Table: Summary of Applications

Mechanism of Action

The mechanism of action of N-Tfa-L-Alanine methyl ester involves its role as a protected amino acid derivative. The trifluoroacetyl group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-Tfa-L-Alanine methyl ester with structurally related alanine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural and Functional Group Variations

- N-Acetyl-L-Alanine Methyl Esters: Example: N-Acetyl-L-alanine methyl ester (e.g., CAS 1218-34-4). Key Differences: The acetyl group (CH₃CO-) is less electron-withdrawing than Tfa (CF₃CO-), leading to lower stability under acidic or basic conditions. Applications: Used as a reference standard in pharmaceutical quality control (e.g., amino acid infusion analysis).

N-Methoxyacetyl Derivatives :

N-Benzoyl/N-Cinnamoyl Derivatives :

Physicochemical Properties

*Inferred data based on analogous compounds.

Reactivity and Stability

Hydrolysis Sensitivity :

Synthetic Yields :

- N-Pentafluorobenzoyl-L-alanine-L-tryptophan methyl ester is synthesized in 37% yield via recrystallization, suggesting moderate efficiency for fluorinated analogs.

Q & A

Q. What are the common synthetic routes for N-Tfa-L-Alanine methyl ester, and how can reaction efficiency be assessed?

- Methodological Answer : The synthesis typically involves trifluoroacetylation (Tfa) of L-alanine methyl ester. A two-step process is often used: (1) esterification of L-alanine with methanol under acid catalysis, followed by (2) protection of the amino group using trifluoroacetic anhydride (TFAA) in inert solvents like dichloromethane. Reaction efficiency can be monitored via thin-layer chromatography (TLC) or HPLC to track intermediate and product formation. Purity is assessed using melting point analysis and NMR spectroscopy (¹H/¹³C) to confirm the absence of unreacted starting materials .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR reveals peaks for the methyl ester (~3.7 ppm, singlet) and trifluoroacetyl group (distinct CF₃ splitting in ¹³C NMR at ~115-120 ppm). The α-proton adjacent to the Tfa group appears as a multiplet near 4.3 ppm.

- Mass Spectrometry (MS) : Electron ionization (EI-MS) or ESI-MS detects the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns. For example, cleavage of the ester group yields a fragment at m/z corresponding to [M−OCH₃]⁺. NIST spectral databases provide reference data for validation .

Advanced Research Questions

Q. How can experimental design methodologies like the Taguchi method optimize the synthesis of this compound?

- Methodological Answer : The Taguchi method uses orthogonal arrays to systematically evaluate parameters such as catalyst concentration, reaction temperature, and molar ratios. For example, in methyl ester synthesis (analogous to biodiesel optimization), catalyst concentration (e.g., TFAA) was identified as the most critical factor, contributing >77% to yield variation . Researchers can apply a similar approach:

- Step 1 : Define control factors (e.g., TFAA equivalents, solvent volume, reaction time).

- Step 2 : Use an L9 orthogonal array to test parameter combinations.

- Step 3 : Calculate signal-to-noise (S/N) ratios to identify optimal conditions (e.g., higher S/N = greater robustness).

- Validation : Confirm optimized yields via triplicate experiments and ANOVA to assess significance .

Q. What strategies mitigate side reactions during the trifluoroacetylation of L-Alanine methyl ester?

- Methodological Answer :

- Byproduct Control : Common side reactions include over-acylation or ester hydrolysis. These can be minimized by:

- Using anhydrous solvents (e.g., DCM) and inert atmospheres to prevent moisture.

- Optimizing TFAA stoichiometry (1.1–1.3 equivalents) to avoid excess reagent.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization removes impurities. GC-MS or LC-MS identifies byproducts like N,N-bis(trifluoroacetyl) derivatives for targeted removal .

Q. How does the trifluoroacetyl group influence the stability and reactivity of this compound in peptide synthesis?

- Methodological Answer : The Tfa group enhances stability by protecting the amino group from nucleophilic attack during coupling reactions. However, its strong electron-withdrawing effect can reduce solubility in polar solvents. Reactivity is assessed via:

- Kinetic Studies : Monitoring coupling efficiency (e.g., with HOBt/DIC activation) using HPLC.

- Stability Tests : Accelerated degradation studies under varying pH/temperature conditions. For example, Tfa deprotection under basic conditions (piperidine/DMF) requires controlled timing to avoid racemization .

Data Analysis and Reproducibility

Q. How can researchers validate the purity of this compound batches for reproducibility?

- Methodological Answer :

- Chromatography : HPLC with UV detection (210–254 nm) quantifies purity. Retention times are compared against certified standards.

- Elemental Analysis : Combustion analysis (C, H, N) confirms stoichiometric ratios.

- Interlaboratory Validation : Cross-check spectral data (NMR, IR) with open-access databases like NIST Chemistry WebBook .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.